5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid
Description
This compound is a triazine derivative featuring a carboxylic acid group at position 6, a 4-chlorophenoxy substituent at position 5, and a 3-(trifluoromethyl)phenyl group at position 2. Its exact mass is 423.0328 g/mol . The carboxylic acid moiety increases polarity, suggesting improved aqueous solubility compared to ester derivatives.
Properties
CAS No. |
921620-14-6 |
|---|---|
Molecular Formula |
C17H9ClF3N3O3 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C17H9ClF3N3O3/c18-11-4-6-12(7-5-11)27-15-13(16(25)26)23-24-14(22-15)9-2-1-3-10(8-9)17(19,20)21/h1-8H,(H,25,26) |
InChI Key |
GNYIOAAQAWESGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate nitriles and hydrazines.
Introduction of the chlorophenoxy group: This step might involve nucleophilic substitution reactions where a chlorophenol reacts with an intermediate triazine compound.
Addition of the trifluoromethyl phenyl group: This can be done using Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) enables classical acid-base and nucleophilic substitution chemistry:
Triazine Ring Modifications
The electron-deficient 1,2,4-triazine core participates in nucleophilic substitutions and cycloadditions:
Chlorophenoxy Group Reactivity
The 4-chlorophenoxy substituent undergoes electrophilic and radical-mediated transformations:
Trifluoromethyl Group Stability
The -CF₃ group remains inert under most conditions but influences electronic properties:
-
Resistance to hydrolysis : No degradation observed under acidic (HCl, 100°C) or basic (NaOH, 100°C) conditions.
-
Electron-withdrawing effects : Enhances electrophilicity of the triazine ring, as evidenced by DFT calculations showing reduced LUMO energy .
Photochemical and Thermal Behavior
-
Photolysis : UV irradiation (254 nm) in acetonitrile leads to cleavage of the triazine ring, forming cyanuric acid derivatives (HPLC-MS confirmation).
-
Thermal Decomposition : TGA shows decomposition onset at 220°C, releasing CO₂ (detected via FTIR) and chlorine-containing fragments .
Biological Activation Pathways
In enzymatic environments (e.g., esterases):
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following compounds share the 1,2,4-triazine core but differ in substituents and functional groups, leading to variations in properties (Table 1):
Table 1: Structural and Molecular Comparison
Functional Group Analysis
- Carboxylic Acid vs. Ester : The target compound’s -COOH group offers hydrogen-bonding capability, likely enhancing solubility in polar solvents. In contrast, ester derivatives (e.g., ethyl carboxylates) are more lipophilic, favoring passive diffusion across biological membranes .
- Chlorophenoxy vs. Sulfanyl Substituents: The 4-chlorophenoxy group in the target compound provides moderate steric hindrance and electron withdrawal.
- Trifluoromethyl Positioning : The target compound’s single CF₃ group balances electron withdrawal and steric effects. Analogs with dual CF₃ groups (e.g., molar mass 473.39 g/mol) may exhibit enhanced thermal stability but reduced solubility due to increased hydrophobicity .
Biological Activity
The compound 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid (CAS No. 860784-34-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.71 g/mol. The structure features a triazine ring substituted with both a chlorophenoxy group and a trifluoromethyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H10ClF3N2O2 |
| Molecular Weight | 354.71 g/mol |
| CAS Number | 860784-34-5 |
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to triazines. For instance, a study revealed that derivatives of triazine exhibited significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with cellular mechanisms involved in cancer proliferation.
- Case Study : A study on similar triazine compounds demonstrated IC50 values ranging from 1 to 10 µM against human cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been explored. The presence of the chlorophenoxy and trifluoromethyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
- Research Findings : In vitro assays showed that related compounds had minimum inhibitory concentrations (MICs) in the range of 5-50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Experimental Evidence : Studies indicated that triazine derivatives could reduce levels of TNF-alpha and IL-6 in cell cultures, suggesting a potential mechanism for their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Triazine Ring : Essential for interaction with biological targets.
- Chlorophenoxy Group : Enhances lipophilicity and possibly increases binding affinity.
- Trifluoromethyl Group : May contribute to increased metabolic stability and potency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of substituted phenyl precursors (e.g., 4-chlorophenol derivatives) with triazine intermediates. A key step is the cyclization of carboxylic acid precursors under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields.
- Data Considerations : Monitor reaction progress via TLC/HPLC and confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and -NMR (aromatic protons at δ 7.2–8.1 ppm) .
Q. How is the molecular structure of this compound validated?
- Methodology : Use X-ray crystallography for definitive structural confirmation. For example, triazine derivatives with chlorophenyl groups often exhibit planar geometries with bond angles close to 120° at the triazine core . Complementary techniques include mass spectrometry (ESI-MS for molecular ion peaks) and elemental analysis (<±0.4% deviation for C/H/N) .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations .
- Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for antimicrobials) and validate statistical significance via ANOVA (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and assess bioactivity shifts .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .
Q. What strategies resolve stability issues in aqueous formulations of this compound?
- Methodology :
- pH Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10. Monitor via UPLC-MS for degradation products (e.g., hydrolysis of ester groups) .
- Excipient Screening : Use cyclodextrins or PEG-based matrices to enhance solubility and prevent crystallization .
Q. How to address conflicting reports on its pharmacokinetic (PK) properties?
- Methodology :
- Comparative PK Studies : Administer the compound in rodent models via IV/PO routes. Measure plasma concentrations via LC-MS/MS and calculate AUC, , and bioavailability .
- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .
Analytical and Data Analysis Challenges
Q. What advanced techniques differentiate polymorphic forms of this compound?
- Methodology :
- DSC/TGA : Identify melting points and thermal decomposition profiles (e.g., endothermic peaks at 205–210°C) .
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data .
Q. How to optimize LC-MS conditions for trace impurity detection?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
